(2-Chlorophenyl)(2,5-difluorophenyl)methanamine
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Overview
Description
(2-Chlorophenyl)(2,5-difluorophenyl)methanamine is an organic compound with the molecular formula C13H10ClF2N It is a derivative of methanamine, where the hydrogen atoms are substituted with chlorophenyl and difluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(2,5-difluorophenyl)methanamine typically involves the reaction of 2-chlorobenzaldehyde with 2,5-difluoroaniline in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-chlorobenzaldehyde+2,5-difluoroaniline→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(2,5-difluorophenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
(2-Chlorophenyl)(2,5-difluorophenyl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be used in studies related to enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(2,5-difluorophenyl)methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2-Chlorophenyl)(2,5-dimethylphenyl)methanamine
- (2-Chlorophenyl)(2,5-difluorophenyl)methanone
- (2-Chlorophenyl)(2,5-difluorophenyl)ethanamine
Uniqueness
(2-Chlorophenyl)(2,5-difluorophenyl)methanamine is unique due to the presence of both chlorophenyl and difluorophenyl groups, which confer specific chemical and biological properties. These properties may differ from those of similar compounds, making it valuable for certain applications.
Properties
Molecular Formula |
C13H10ClF2N |
---|---|
Molecular Weight |
253.67 g/mol |
IUPAC Name |
(2-chlorophenyl)-(2,5-difluorophenyl)methanamine |
InChI |
InChI=1S/C13H10ClF2N/c14-11-4-2-1-3-9(11)13(17)10-7-8(15)5-6-12(10)16/h1-7,13H,17H2 |
InChI Key |
UDNDGNWVVJDOQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=C(C=CC(=C2)F)F)N)Cl |
Origin of Product |
United States |
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